molecular formula C5H9BF3KO2 B8021745 Potassium (3-acetoxypropyl)trifluoroborate

Potassium (3-acetoxypropyl)trifluoroborate

Cat. No.: B8021745
M. Wt: 208.03 g/mol
InChI Key: ZAATYOVRKSCXQA-UHFFFAOYSA-N
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Description

Potassium (3-acetoxypropyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C5H9BF3KO2. It is a crystalline solid that is stable under normal conditions and is used in various chemical reactions, particularly in organic synthesis. This compound is part of a broader class of potassium organotrifluoroborates, which have gained popularity due to their stability and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-acetoxypropyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction yield.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, involves scalable procedures that ensure high yields and purity. The process often includes crystallization techniques to purify the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-acetoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium (3-acetoxypropyl)trifluoroborate is unique due to its specific functional group (3-acetoxypropyl), which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing complex organic molecules that require precise control over the reaction conditions and outcomes .

Properties

IUPAC Name

potassium;3-acetyloxypropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O2.K/c1-5(10)11-4-2-3-6(7,8)9;/h2-4H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAATYOVRKSCXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCOC(=O)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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